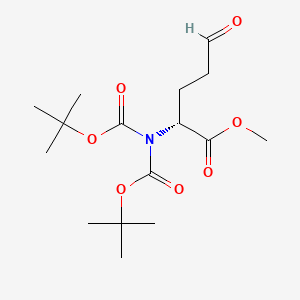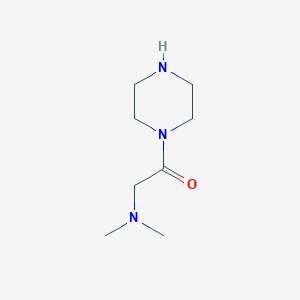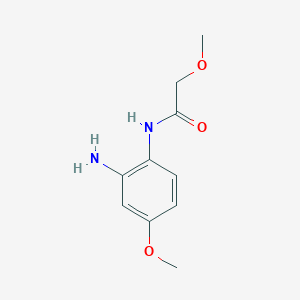
4-Chloro-8-methyl-2-trichloromethyl-quinoline
Vue d'ensemble
Description
4-Chloro-8-methyl-2-trichloromethyl-quinoline (CMTMQ) is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-Chloro-8-methyl-2-trichloromethyl-quinoline is not fully understood. However, it is believed that 4-Chloro-8-methyl-2-trichloromethyl-quinoline exerts its biological activity by disrupting the function of enzymes and proteins involved in various cellular processes. This disruption can lead to cell death or inhibition of growth, depending on the specific biological target.
Biochemical and Physiological Effects:
4-Chloro-8-methyl-2-trichloromethyl-quinoline has been shown to exhibit a range of biochemical and physiological effects in various organisms. In bacteria, 4-Chloro-8-methyl-2-trichloromethyl-quinoline has been shown to inhibit the growth of both gram-positive and gram-negative bacteria. In fungi, 4-Chloro-8-methyl-2-trichloromethyl-quinoline has been shown to inhibit the growth of several species, including Candida albicans. In mammalian cells, 4-Chloro-8-methyl-2-trichloromethyl-quinoline has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
4-Chloro-8-methyl-2-trichloromethyl-quinoline has several advantages for use in lab experiments. It is relatively easy to synthesize, has a high yield, and is stable under a wide range of conditions. However, 4-Chloro-8-methyl-2-trichloromethyl-quinoline also has limitations. It is toxic to some organisms, including humans, and can be difficult to work with due to its low solubility in water.
Orientations Futures
There are several future directions for research on 4-Chloro-8-methyl-2-trichloromethyl-quinoline. One area of interest is the development of new drugs based on 4-Chloro-8-methyl-2-trichloromethyl-quinoline. Another area of interest is the use of 4-Chloro-8-methyl-2-trichloromethyl-quinoline as a building block for the synthesis of new materials with unique properties. Additionally, further studies on the mechanism of action of 4-Chloro-8-methyl-2-trichloromethyl-quinoline and its effects on various organisms could provide valuable insights into its potential applications.
Applications De Recherche Scientifique
4-Chloro-8-methyl-2-trichloromethyl-quinoline has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 4-Chloro-8-methyl-2-trichloromethyl-quinoline has been shown to exhibit antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs. In material science, 4-Chloro-8-methyl-2-trichloromethyl-quinoline has been used as a building block for the synthesis of new materials with unique properties. In environmental science, 4-Chloro-8-methyl-2-trichloromethyl-quinoline has been studied for its potential use as a pesticide and herbicide.
Propriétés
IUPAC Name |
4-chloro-8-methyl-2-(trichloromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl4N/c1-6-3-2-4-7-8(12)5-9(11(13,14)15)16-10(6)7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXDPMLPCIEUHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C(Cl)(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30575953 | |
| Record name | 4-Chloro-8-methyl-2-(trichloromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30575953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-8-methyl-2-(trichloromethyl)quinoline | |
CAS RN |
91991-86-5 | |
| Record name | 4-Chloro-8-methyl-2-(trichloromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30575953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(3-Methoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1628251.png)


![1-Benzo[1,3]dioxol-5-yl-2-pyrrolidin-1-yl-ethanone](/img/structure/B1628257.png)
![8A-(4-fluorophenyl)octahydropyrrolo[1,2-a]pyrimidine](/img/structure/B1628258.png)

![6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1628261.png)




![5-Hydroxy-3-propyl-5-[(1S,2R,3R)-1,2,3,4-tetrahydroxybutyl]-1,3-thiazolidine-2-thione](/img/structure/B1628270.png)
![2,2,2-Trifluoro-N-[(2R)-1-phenylpropan-2-yl]acetamide](/img/structure/B1628271.png)